Product packaging for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one(Cat. No.:)

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

Cat. No.: B13308012
M. Wt: 218.29 g/mol
InChI Key: URJXKIQCZAUWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS 1803566-48-4) is a high-purity chemical compound offered with a minimum purity of 95% and a molecular weight of 254.75 g/mol . Its molecular formula is C13H19ClN2O . This compound serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery research, providing a core structure for the design and synthesis of novel bioactive molecules . The 1,4-diazepane core present in this compound is a privileged structure in pharmaceutical development, with related derivatives being explored for various therapeutic applications . As a building block, it enables researchers to explore structure-activity relationships and develop new chemical entities. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B13308012 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[4-(1,4-diazepan-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H18N2O/c1-11(16)12-3-5-13(6-4-12)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3

InChI Key

URJXKIQCZAUWQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 1,4 Diazepan 1 Yl Phenyl Ethan 1 One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one reveals several strategic disconnections that highlight key precursors for its synthesis. The most logical disconnection is at the C-N bond between the phenyl ring and the diazepane nitrogen. This bond can be formed through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This approach identifies 1,4-diazepane and a suitably activated 4-acetylphenyl derivative as the primary building blocks.

Another key disconnection can be made at the acetyl group on the phenyl ring. This suggests a Friedel-Crafts acylation of a pre-formed N-phenyl-1,4-diazepane. However, this approach may be complicated by potential side reactions and the directing effects of the diazepane substituent.

Based on these analyses, the most common and efficient precursors identified for the synthesis of the target molecule are:

1,4-Diazepane: The cyclic diamine that forms the core of the diazepane ring.

4-Fluoroacetophenone or 4-Chloroacetophenone: Activated aryl halides that can readily undergo nucleophilic aromatic substitution.

4-Bromoacetophenone or 4-Iodoacetophenone: Aryl halides suitable for cross-coupling reactions.

N-Phenyl-1,4-diazepane: A key intermediate for acylation strategies.

Direct Synthesis Approaches to the this compound Scaffold

Several direct synthetic methods have been employed to construct the this compound scaffold, primarily focusing on the formation of the crucial aryl-nitrogen bond.

Alkylation and Acylation Strategies

Direct N-alkylation of 1,4-diazepane with an activated 4-haloacetophenone is a straightforward approach. For instance, the reaction of 1,4-diazepane with 4-fluoroacetophenone in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) can yield the target compound. The higher reactivity of the fluorine substituent facilitates the nucleophilic aromatic substitution.

Alternatively, acylation of a pre-formed N-phenyl-1,4-diazepane can be considered. This would involve a Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. However, the diazepine (B8756704) ring can be sensitive to strong Lewis acids, and regioselectivity could be an issue.

Coupling Reactions for Phenolic Linkage Formation

Transition-metal-catalyzed cross-coupling reactions offer a versatile and efficient method for the formation of the C-N bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-amine bonds. The reaction of 4-bromoacetophenone with 1,4-diazepane in the presence of a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu) can provide this compound in good yields.

Ullmann Condensation: This copper-catalyzed reaction is another classic method for aryl-amine bond formation. While it often requires harsher reaction conditions (high temperatures) compared to the Buchwald-Hartwig amination, it can be an effective alternative. The reaction of 4-iodoacetophenone with 1,4-diazepane in the presence of a copper catalyst (e.g., CuI) and a base in a high-boiling solvent like DMF or pyridine (B92270) can lead to the desired product.

Derivatization Strategies and Analog Design

The this compound scaffold presents multiple sites for chemical modification, allowing for the design and synthesis of a diverse range of analogs.

Modifications of the Acetophenone (B1666503) Moiety

The acetyl group of the acetophenone moiety is a versatile handle for various chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, opening up possibilities for esterification or etherification.

Aldol (B89426) Condensation: The α-protons of the acetyl group are acidic and can participate in aldol condensation reactions with various aldehydes to introduce new carbon-carbon bonds and functional groups.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine can lead to the formation of Mannich bases, which are valuable intermediates in organic synthesis.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can be further hydrolyzed to a carboxylic acid or converted to other functional groups.

A summary of potential modifications at the acetophenone moiety is presented in the table below.

ReactionReagentsProduct Functional Group
ReductionNaBH4Secondary Alcohol
Aldol CondensationAldehyde, Baseβ-Hydroxy Ketone
Mannich ReactionFormaldehyde, Secondary Amineβ-Amino Ketone
Willgerodt-KindlerSulfur, MorpholineThioamide

Substituent Effects on the Phenyl Ring

Introducing substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which can in turn affect its biological activity. The nature and position of these substituents can be systematically varied to explore structure-activity relationships.

The synthesis of such analogs can be achieved by starting with appropriately substituted 4-haloacetophenones in the alkylation or coupling reactions described in section 2.2.

SubstituentPositionPotential Effect
Methoxy (-OCH3)ortho, meta, paraElectron-donating, steric bulk
Chloro (-Cl)ortho, meta, paraElectron-withdrawing, halogen bonding
Nitro (-NO2)meta, paraStrong electron-withdrawing
Methyl (-CH3)ortho, meta, paraWeak electron-donating, lipophilicity

This systematic exploration of synthetic methodologies and derivatization strategies provides a robust framework for the chemical investigation of this compound and its analogs, paving the way for the discovery of new chemical entities with tailored properties.

Structural Elaboration of the 1,4-Diazepane Ring System

Once the this compound scaffold is assembled, further structural modifications can be undertaken on the 1,4-diazepane ring to explore structure-activity relationships. These modifications often involve alkylation or acylation at the remaining secondary amine position (N-4).

Alkylation and Acylation Reactions:

The secondary amine of the diazepane ring is amenable to reactions with various electrophiles. researchgate.net For instance, alkylation with alkyl halides or reductive amination with aldehydes or ketones can introduce a range of substituents at the N-4 position. Similarly, acylation with acid chlorides or anhydrides can be employed to install acyl groups. rsc.org These reactions allow for the systematic variation of the steric and electronic properties of the molecule.

Table 1: Examples of Structural Elaboration Reactions on the 1,4-Diazepane Ring

ReagentReaction TypeProduct Type
Alkyl Halide (e.g., CH₃I)N-AlkylationN-4 Methylated derivative
Aldehyde/Ketone + Reducing AgentReductive AminationN-4 Alkylated derivative
Acid Chloride (e.g., CH₃COCl)N-AcylationN-4 Acetylated derivative
IsocyanateAdditionN-4 Carbamoyl derivative

Introduction of Ancillary Heterocyclic Moieties

To create more complex molecular architectures and potentially enhance biological activity, additional heterocyclic rings can be fused or appended to the this compound core.

One common strategy involves the use of bifunctional reagents that can react with the 1,4-diazepane moiety to form a new ring system. For example, derivatives of 1,4-diazepine have been synthesized with fused heterocyclic rings such as coumarin (B35378) and thiophene. jocpr.com Another approach involves intramolecular cyclization reactions. For instance, appropriately functionalized 1,4-benzodiazepine (B1214927) derivatives can be synthesized via intramolecular C-N bond coupling. nih.gov

Furthermore, existing functional groups on the diazepine ring can serve as handles for the introduction of other heterocycles. For example, a key intermediate like 4-chloro-3H-benzo[b] jocpr.commdpi.comdiazepine-2-carbaldehyde can be used to synthesize a variety of fused and isolated heterocyclic systems, including pyrazoles, isoxazolines, and pyrimidines. researchgate.net

Stereoselective Synthesis Considerations

The conformational flexibility of the seven-membered 1,4-diazepane ring can give rise to stereoisomers. When substituents are introduced on the ring, chiral centers can be created, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds.

Several strategies have been developed for the stereoselective synthesis of 1,4-diazepane derivatives. One approach involves the use of chiral starting materials. For example, enantiomerically pure 1,4-diazepanes can be synthesized from chiral amino acids.

Another strategy employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the enantioselective rhodium-catalyzed hydrofunctionalization of alkynes and allenes has been used to synthesize enantioenriched 3-vinyl-1,4-benzodiazepines. acs.org Similarly, stereoselective methods have been developed for the synthesis of related heterocyclic systems, such as polysubstituted chiral 1,4-oxazepanes, through regio- and stereoselective haloetherification. nih.gov The development of stereoselective routes to this compound derivatives is an active area of research, driven by the often-differing pharmacological profiles of individual enantiomers.

Principles of Green Chemistry in Synthetic Protocols

The application of green chemistry principles is increasingly important in the synthesis of pharmaceutical compounds to minimize environmental impact and improve sustainability. mdpi.combohrium.comdntb.gov.uabookpi.org For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

Use of Greener Solvents:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key principle of green chemistry is the replacement of these solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The synthesis of various nitrogen-containing heterocycles, including diazepine derivatives, has been successfully carried out in water. researchgate.net For example, a facile and green approach for the synthesis of new dibenz jocpr.commdpi.com-diazepine-1-one derivatives has been described using a three-component reaction in water with oxalic acid as a catalyst. researchgate.net

Catalysis:

The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry as it can lead to higher efficiency, reduced waste, and milder reaction conditions. As mentioned earlier, heteropolyacids have been used as efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov The development of continuous flow synthesis methods, as demonstrated for diazepam, can also contribute to a greener process through improved efficiency and safety. frontiersin.org

Atom Economy:

Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key aspect of atom economy. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are often highly atom-economical. The synthesis of dibenz jocpr.commdpi.com-diazepine-1-one analogues via a three-component reaction is an example of this approach. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of 1 4 1,4 Diazepan 1 Yl Phenyl Ethan 1 One and Its Analogs

Positional Scanning and Comprehensive Substituent Effects on Biological Activity

Systematic evaluation of substituent effects on the phenyl ring of molecules structurally related to 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one has revealed critical insights into their biological activity. In analogous series of 1,4-benzodiazepines, the nature and position of substituents on the aromatic ring significantly modulate potency and selectivity. chemisgroup.us For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, at specific positions on the phenyl ring has been shown to enhance the biological activity of these related compounds. researchgate.net

The potency of such compounds can be particularly sensitive to substitution at the para-position of the phenyl ring. Studies on related scaffolds have indicated that para-substitution with electron-withdrawing and lipophilic atoms, such as halogens, can lead to potent derivatives. chemisgroup.us Conversely, the introduction of bulky substituents may lead to a decrease in activity, possibly due to steric hindrance at the receptor binding site. nih.gov

The following table summarizes the observed effects of various substituents on the phenyl ring of analogous compounds, providing a predictive framework for the SAR of this compound derivatives.

Substituent (R)Position on Phenyl RingObserved Effect on Activity in AnalogsPotential Rationale
-Cl, -Br, -FPara (4')Increased PotencyEnhanced binding affinity through halogen bonding and favorable electronic interactions.
-NO2Para (4')Increased PotencyStrong electron-withdrawing nature may enhance receptor interaction.
-CH3Ortho (2'), Meta (3')Variable/Reduced PotencyPotential for steric clash with the binding pocket.
-OCH3Para (4')Variable PotencyElectronic effects may be offset by steric bulk.
-N(CH3)2Para (4')Increased Potency in some casesCan act as a hydrogen bond acceptor and increase polarity.

Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and biological properties of a lead compound. drugdesign.org For this compound, several bioisosteric modifications can be envisaged to improve its pharmacological profile.

One common bioisosteric replacement for a phenyl ring is a heteroaromatic ring such as furan (B31954) or thiophene. chemisgroup.us These replacements can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved binding affinity and selectivity. chemisgroup.us For example, 5-thienyl and 5-furyl substituted benzodiazepines have been synthesized and evaluated for their affinity at benzodiazepine (B76468) receptors. chemisgroup.us

The 1,4-diazepane ring itself can be a target for bioisosteric replacement. Depending on the desired properties, it could be replaced with other cyclic amines such as piperazine (B1678402) or homopiperazine (B121016) to modulate basicity and conformational flexibility. The ethanone (B97240) linker could also be replaced with other functionalities like an amide or a sulfonamide to alter metabolic stability and hydrogen bonding patterns.

The following table outlines potential bioisosteric replacements for different moieties of this compound.

Original MoietyPotential BioisosterePotential Impact
PhenylThiophene, Furan, Pyridine (B92270)Altered electronics, hydrogen bonding capacity, and metabolic stability. chemisgroup.us
1,4-DiazepanePiperazine, HomopiperazineModified basicity, lipophilicity, and conformational flexibility.
Ethanone (C=O)Oxime, Amide, SulfonamideChanges in hydrogen bonding potential and metabolic stability.
Methyl (-CH3)-NH2, -OH, -FAlteration of size, polarity, and potential for hydrogen bonding. acs.org

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For molecules containing a 1,4-diazepane ring, conformational analysis is particularly important due to the flexibility of the seven-membered ring. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can adopt a low-energy twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction. nih.gov It is plausible that this compound and its analogs also favor similar conformations, which could be the bioactive conformation for their biological targets.

Optimization of Linker Length and Molecular Flexibility

The ethanone group in this compound can be considered a linker connecting the substituted phenyl ring to a potential interaction point. The length and flexibility of this linker can significantly impact binding affinity. Studies on various molecular systems have demonstrated that both linker length and composition can influence the specificity and affinity of binding. embopress.orgnih.gov

A linker that is too short may not allow the key interacting moieties to reach their optimal binding positions within a receptor. Conversely, a linker that is too long and flexible may lead to an entropic penalty upon binding, reducing affinity. researchgate.net Systematic studies involving the variation of the linker length, for example, by synthesizing analogs with propanone, butanone, or even shorter (e.g., formyl) or longer alkyl chain linkers, would be necessary to determine the optimal linker length for a given biological target. The rigidity of the linker can also be modulated, for instance, by introducing double or triple bonds, to restrict conformational freedom and potentially enhance binding affinity.

Impact of Chiral Centers on Research Profiles

Even in the absence of a traditional chiral carbon atom, molecules containing a non-planar 1,4-diazepane ring are inherently chiral due to the existence of stable, non-superimposable conformational enantiomers (atropisomers). researchgate.net This conformational chirality is a critical aspect of their SAR, as biological receptors are chiral environments and can exhibit stereoselective binding.

For instance, in the case of 1,4-benzodiazepines, which share the seven-membered diazepine (B8756704) ring, the two enantiomeric conformations can have different affinities for their receptors. nih.gov The separation and biological evaluation of the individual enantiomers of this compound would be essential to fully understand its pharmacological profile. It is possible that one enantiomer is significantly more active (the eutomer) while the other is less active or inactive (the distomer).

Furthermore, the introduction of a chiral center, for instance, by substitution on the ethanone linker or on the diazepane ring, would lead to diastereomers with potentially distinct biological activities and pharmacokinetic properties. Stereochemical characterization of the interactions of chiral 1,4-benzodiazepine-2-ones with liver microsomes has shown stereoselective metabolism, which is another important consideration. nih.gov

Computational Chemistry and Molecular Modeling of 1 4 1,4 Diazepan 1 Yl Phenyl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbitals)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized molecular structure, electron distribution, and orbital energies of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. acadpubl.eu Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. acadpubl.eu

Table 1: Representative Frontier Molecular Orbital Energies

ParameterEnergy Value (eV)Implication
EHOMO-5.35Electron-donating capacity
ELUMO-1.21Electron-accepting capacity
Energy Gap (ΔE)4.14Chemical stability and reactivity

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. wjarr.com This method explores the most favorable binding orientation and conformation of the ligand within the receptor's active site. wjarr.com Given that diazepane derivatives have been investigated for a wide range of biological activities, potential targets could include enzymes, G-protein coupled receptors (GPCRs), or ion channels. nih.govresearchgate.netnih.gov

Docking studies provide a detailed view of the non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions are essential for molecular recognition and binding. Key interactions that can be identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the diazepane ring) and acceptors (like the carbonyl oxygen).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the binding pocket.

π-π Stacking: Aromatic interactions between the ligand's phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

For instance, in studies of similar heterocyclic compounds, interactions with specific residues such as Glu52, Ser51, and Val53 have been identified as crucial for binding within a receptor active site. wjarr.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger and more stable interaction between the ligand and the protein. nih.gov By comparing the docking scores of this compound against various targets, researchers can prioritize the most promising biological targets for further experimental validation.

Table 2: Illustrative Molecular Docking Results

Potential Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosine Kinase-8.2Met, Leu, Val
GABAA Receptor-7.5Glu, Ser, Thr
Dopamine D1 Receptor-9.1Asp, Phe, Ser

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become invaluable. unina.it A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. unina.it

This approach involves analyzing a set of known active molecules to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. unina.it The spatial arrangement of these features forms the pharmacophore model. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. It also serves as a guide for designing new derivatives of this compound with potentially enhanced activity. openpharmaceuticalsciencesjournal.comnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. livecomsjournal.org MD simulations model the movement of every atom in the system by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. frontiersin.org

For this compound, MD simulations can be used to:

Assess Conformational Stability: The diazepane ring is flexible and can adopt multiple conformations. MD simulations can reveal the most stable and energetically favorable conformations of the molecule in a physiological environment (e.g., in water) or when bound to a receptor.

Analyze Interaction Dynamics: MD simulations can validate the stability of the binding mode predicted by docking. By tracking the interactions over time (e.g., for nanoseconds), researchers can determine if key hydrogen bonds and other interactions are maintained, thus confirming a stable binding complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). arabjchem.orgnih.gov

To build a QSAR model for derivatives of this compound, a set of analogues would be synthesized and their biological activity (e.g., IC₅₀) measured. Various molecular descriptors—numerical values that characterize the chemical structure, such as electronic (e.g., LUMO energy), topological (e.g., Kier's shape indices), and steric properties—are then calculated for each analogue. arabjchem.org Statistical methods are used to generate an equation that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. arabjchem.org

An example of a generic QSAR equation is: pIC₅₀ = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ... where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c represents the coefficients for each molecular descriptor.

Mechanistic Investigations and Target Engagement of 1 4 1,4 Diazepan 1 Yl Phenyl Ethan 1 One

Cellular Permeability and Intracellular Distribution Studies in Model Systems

Research on the cellular permeability (e.g., via Caco-2 assays) or the intracellular distribution of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in any model systems has not been reported in the scientific literature. Studies on other aryl 1,4-diazepanes have noted that properties like permeability are a focus for optimization, but data for this specific molecule is not available. nih.gov

Allosteric Modulation versus Orthosteric Binding Mechanisms

There is no published evidence to characterize the binding mechanism of this compound. It is unknown whether the compound acts as an orthosteric ligand, binding at the primary active site of a receptor or enzyme, or as an allosteric modulator, binding to a secondary site to modulate the target's activity. quora.comnih.govnih.gov

Metabolite Identification and Elucidation of Metabolic Pathways in Enzymatic Systems

No metabolic studies have been published for this compound. Its metabolites, the metabolic pathways involved in its biotransformation (e.g., oxidation, conjugation), and the specific enzymatic systems responsible (such as cytochrome P450 enzymes) have not been elucidated. While the metabolism of other diazepine-containing structures like diazepam is well-documented, this information is not directly applicable due to significant structural differences. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (Chemical Formula: C₁₃H₁₈N₂O), HRMS provides a precise mass measurement that can distinguish it from other molecules with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 218.1419 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound is expected to be observed primarily as a protonated molecular ion, [M+H]⁺. Other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be detected. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for mass measurements with an accuracy in the low parts-per-million (ppm) range, providing strong evidence for the compound's elemental formula.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesChemical FormulaTheoretical m/z
[M]⁺C₁₃H₁₈N₂O218.1419
[M+H]⁺C₁₃H₁₉N₂O⁺219.1492
[M+Na]⁺C₁₃H₁₈N₂NaO⁺241.1311
[M+K]⁺C₁₃H₁₈N₂KO⁺257.0951

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the diazepane ring protons, and the methyl protons of the acetyl group. The aromatic region would show a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The aliphatic region would display signals for the three sets of methylene (B1212753) protons and the N-H proton of the diazepane ring, with their chemical shifts and multiplicities determined by their proximity to the nitrogen atoms and the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with two signals for the substituted carbons and two for the unsubstituted ones), the carbons of the diazepane ring, and the methyl carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing for the tracing of proton connectivity within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the diazepane ring to the phenyl ring and the acetyl group to the phenyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (Predicted for CDCl₃ at 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-aromatic (ortho to C=O) 7.85 Doublet ~8.8
H-aromatic (ortho to N) 6.85 Doublet ~8.8
N-CH₂- (diazepane, adjacent to phenyl) 3.60 Triplet ~5.6
N-CH₂- (diazepane) 3.05 Triplet ~5.6
N-CH₂-CH₂-N (diazepane) 2.00 Quintet ~5.6
N-H (diazepane) 1.80 (broad) Singlet -

Table 3: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ at 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl) 196.5
C-aromatic (C-N) 152.0
C-aromatic (C-C=O) 129.0
C-aromatic (CH, ortho to C=O) 130.5
C-aromatic (CH, ortho to N) 113.0
N-CH₂ (diazepane, adjacent to phenyl) 49.5
N-CH₂ (diazepane) 48.0
N-CH₂-CH₂-N (diazepane) 28.0

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the most prominent IR absorption would be the strong C=O stretching vibration of the aryl ketone. Other key bands include C-N stretching vibrations from the diazepane ring, C=C stretching from the aromatic ring, and various C-H stretching and bending modes. The N-H bond of the secondary amine in the diazepane ring would show a characteristic stretching vibration.

In the Raman spectrum, the symmetric vibrations of the aromatic ring are expected to be particularly strong. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Together, the IR and Raman spectra provide a unique "vibrational fingerprint" for the compound.

Table 4: Predicted Key Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H (amine)Stretch3350 - 3250MediumWeak
C-H (aromatic)Stretch3100 - 3000MediumStrong
C-H (aliphatic)Stretch3000 - 2850Medium-StrongMedium
C=O (ketone)Stretch1680 - 1660StrongMedium
C=C (aromatic)Stretch1600 - 1450Medium-StrongStrong
C-N (amine)Stretch1250 - 1020MediumMedium

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity.

The resulting crystal structure would reveal the conformation of the seven-membered diazepane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenyl and acetyl groups. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the N-H group of the diazepane ring and the carbonyl oxygen, or potential π-π stacking interactions between the aromatic rings of adjacent molecules. This information is invaluable for understanding the compound's solid-state properties.

Advanced Chromatography Techniques for Purity Assessment and Separation

Advanced chromatography is essential for assessing the purity of a synthesized compound and for its separation from reactants, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method for determining the purity of this compound. A C18 stationary phase would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection using a UV-Vis detector would be highly sensitive due to the presence of the aromatic chromophore. A purity assessment would be made by integrating the peak area of the main compound relative to the total area of all detected peaks.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC, making it an excellent choice for high-throughput purity screening or for separating closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the confirmation of the mass of the main peak, providing an additional layer of identity confirmation and enabling the tentative identification of impurities based on their mass-to-charge ratios.

Future Research Directions and Emerging Paradigms for 1 4 1,4 Diazepan 1 Yl Phenyl Ethan 1 One

Development of Novel Analogs with Enhanced Target Specificity

A primary avenue of future research will be the rational design and synthesis of novel analogs to enhance potency and target specificity. The 1,4-diazepane-phenyl core is a versatile scaffold found in compounds targeting a range of biological systems. For instance, derivatives of 1-aryl-1,4-diazepan-2-one have been explored as potent triple reuptake inhibitors for antidepressant applications. Similarly, modifying the phenyl and diazepane moieties has yielded 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides that act as 5-HT6 antagonists for cognitive disorders. openpharmaceuticalsciencesjournal.com

Future work should systematically explore the structure-activity relationships (SAR) of the 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one scaffold. chemisgroup.us This can be achieved by:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring can modulate electronic properties and steric interactions with the target protein. chemisgroup.us

Substitution on the Diazepane Ring: The nitrogen atoms and the carbon backbone of the diazepane ring are prime locations for adding functional groups to probe the binding pocket and improve affinity.

Alteration of the Ethanone (B97240) Group: The acetyl group can be replaced with other acyl groups or bioisosteres to optimize binding and pharmacokinetic properties.

The goal of these modifications will be to create a library of analogs for screening against various targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, leveraging the known biological activities of similar diazepine-containing molecules. nih.gov

Strategies for Multi-Target Ligand Design

Complex multifactorial diseases like cancer and neurodegenerative disorders often benefit from therapies that can modulate multiple biological targets simultaneously. The development of multi-target ligands, a concept known as polypharmacology, is an emerging paradigm in drug discovery. The this compound scaffold is well-suited for this approach.

Future strategies will involve integrating pharmacophoric features from known ligands of different targets into a single molecule. For example, by combining the core structure of this compound with moieties known to interact with secondary targets, it may be possible to design novel compounds with a tailored polypharmacological profile. Computational methods, such as pharmacophore modeling and molecular docking, will be instrumental in rationally designing these multi-target agents.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. mdpi.com For this compound, these computational tools can be applied in several ways:

Generative Models: AI algorithms can design vast virtual libraries of novel analogs with desirable physicochemical and predicted biological properties.

Predictive Modeling: ML models can be trained on existing SAR data to predict the activity, selectivity, and pharmacokinetic profiles of new designs before their synthesis, saving time and resources. nih.gov

Reaction Prediction: AI can help identify and optimize synthetic routes, making the production of complex analogs more efficient.

By integrating AI and ML, researchers can more effectively navigate the vast chemical space around the core scaffold to identify lead candidates with a higher probability of success.

Research into Advanced Delivery Systems for in vitro Applications (e.g., Nanoparticles)

The therapeutic efficacy of a compound is dependent not only on its intrinsic activity but also on its ability to reach its target in a biological system. Advanced drug delivery systems can improve solubility, stability, and cellular uptake. Given that many small molecules with similar scaffolds act as kinase inhibitors, nanoparticle-based delivery systems are a particularly promising area of research. nih.govnih.gov

Future investigations should focus on formulating this compound or its optimized analogs into various nanocarriers for in vitro studies. Examples include:

Solid Lipid Nanoparticles (SLNs): These have been successfully used to encapsulate diazepam, a related benzodiazepine (B76468), to achieve sustained release and alter its distribution. nih.govbohrium.com

Liposomes: Versatile carriers that can encapsulate both hydrophilic and hydrophobic compounds.

Polymeric Nanoparticles: Offer tunable properties for controlled release and targeting.

These advanced delivery systems could enhance the compound's performance in cellular assays and provide a foundation for future in vivo applications.

Further Investigation of Stereochemical Influence on Biological Activity

The 1,4-diazepane ring is a flexible, non-planar seven-membered ring. Introduction of substituents on the ring can create one or more stereocenters, leading to different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereoisomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles.

Therefore, a crucial future direction is the stereoselective synthesis of individual isomers of any chiral analogs of this compound. Each isomer should be isolated and characterized, and its biological activity must be evaluated independently. This will provide a deeper understanding of the three-dimensional structural requirements for target binding and will be essential for selecting the optimal isomer for further development.

Exploration of Novel Synthetic Pathways and Methodologies

The accessibility of novel analogs depends on robust and flexible synthetic chemistry. While syntheses for diazepine (B8756704) cores exist, future research should aim to develop more efficient, scalable, and versatile pathways to this compound and its derivatives.

Areas for exploration include:

Catalyst Development: Investigating new catalysts to improve yields and reduce reaction times for the formation of the diazepine ring.

Green Chemistry Approaches: Utilizing more environmentally friendly solvents and reagents to make the synthesis more sustainable.

Combinatorial Chemistry: Developing solid-phase or solution-phase combinatorial methods to rapidly generate libraries of analogs for high-throughput screening.

Improving the underlying chemistry will facilitate a more thorough exploration of the structure-activity landscape.

Integration of Omics Technologies in Mechanistic Studies

Once analogs with significant biological activity are identified, understanding their mechanism of action at a molecular level is paramount. Omics technologies provide a global, unbiased view of cellular responses to a compound.

Future mechanistic studies should integrate:

Transcriptomics (RNA-seq): To identify changes in gene expression profiles induced by the compound, revealing affected signaling pathways.

Proteomics: To analyze changes in protein levels and post-translational modifications, which can help identify the direct targets and downstream effectors.

Metabolomics: To measure changes in small-molecule metabolites, providing insight into the compound's impact on cellular metabolism.

By combining these omics approaches, researchers can build a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of response, and uncover possible off-target effects.

Q & A

Q. What are the recommended synthetic methods for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one?

The compound is synthesized via nucleophilic substitution between 3-fluoroacetophenone and azepane in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride). The reaction is stirred at room temperature, followed by purification using column chromatography to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the azepane ring substitution and fluorophenyl-ethanone backbone.
  • Mass spectrometry (HRMS) for molecular weight verification (235.30 g/mol) .
  • HPLC to assess purity, particularly when used in biochemical assays .

Q. What safety protocols are critical during handling?

  • Use nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a sealed container in a cool, ventilated area, away from strong acids/bases .

Q. How is the compound typically stored to ensure stability?

The compound is stable under normal laboratory conditions but should be stored in airtight containers at -20°C for long-term preservation. Avoid exposure to moisture or light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effects)?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity . To address this:

  • Standardize assays using validated protocols (e.g., IC50 measurements under controlled ATP concentrations).
  • Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cell lines) .

Q. What strategies optimize synthesis yield and purity?

  • Reaction optimization : Use inert atmospheres (N₂) to prevent side reactions.
  • Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) to separate byproducts.
  • Quality control : Validate purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter pharmacological properties?

Substituents influence lipophilicity and target binding :

  • Fluorine enhances metabolic stability and membrane permeability.
  • Methoxy groups may increase π-π stacking interactions with aromatic residues in enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .

Q. What methodologies assess the compound’s pharmacokinetic profile?

  • In vitro metabolic stability : Incubate with liver microsomes and measure half-life via LC-MS.
  • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction.
  • Caco-2 cell assays to evaluate intestinal absorption .

Q. How can researchers reconcile conflicting safety data (e.g., "no hazard" vs. acute toxicity classifications)?

Discrepancies arise from incomplete toxicological profiling. Mitigate risks by:

  • Conducting AMES tests for mutagenicity.
  • Performing acute toxicity studies in rodent models (OECD Guideline 423).
  • Referencing GHS classifications from multiple SDS sheets to identify consensus hazards .

Q. What computational tools predict the compound’s environmental impact?

Use Quantitative Structure-Activity Relationship (QSAR) models to estimate:

  • Biodegradation potential (e.g., EPI Suite).
  • Ecotoxicity (e.g., LC50 for aquatic organisms).
    Validate predictions with experimental data from soil mobility or microbial toxicity assays .

Notes

  • Data Contradictions : Cross-reference SDS classifications (e.g., Key Organics vs. Combi-Blocks) to identify unresolved hazards .
  • Advanced Synthesis : Multi-step routes (e.g., introducing thiazepane or pyrazolo-pyrimidine moieties) require rigorous reaction monitoring via TLC or in-situ IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.